

4-Phenanthrol-d9 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Phenanthrol-d9

Cat. No.: B13835240

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In-Depth Technical Guide: 4-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Phenanthrol-d9**, a deuterated internal standard crucial for the accurate quantification of polycyclic aromatic hydrocarbon (PAH) metabolites. This document details its physicochemical properties, its role in experimental protocols for biomonitoring, and the broader context of phenanthrene metabolism and its biological implications.

Core Compound Data

4-Phenanthrol-d9 is the deuterium-labeled form of 4-hydroxyphenanthrene, a metabolite of the ubiquitous polycyclic aromatic hydrocarbon, phenanthrene. Its primary application is as an internal standard in analytical chemistry, particularly in methods utilizing mass spectrometry. The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled analyte while maintaining similar chemical and chromatographic behavior.

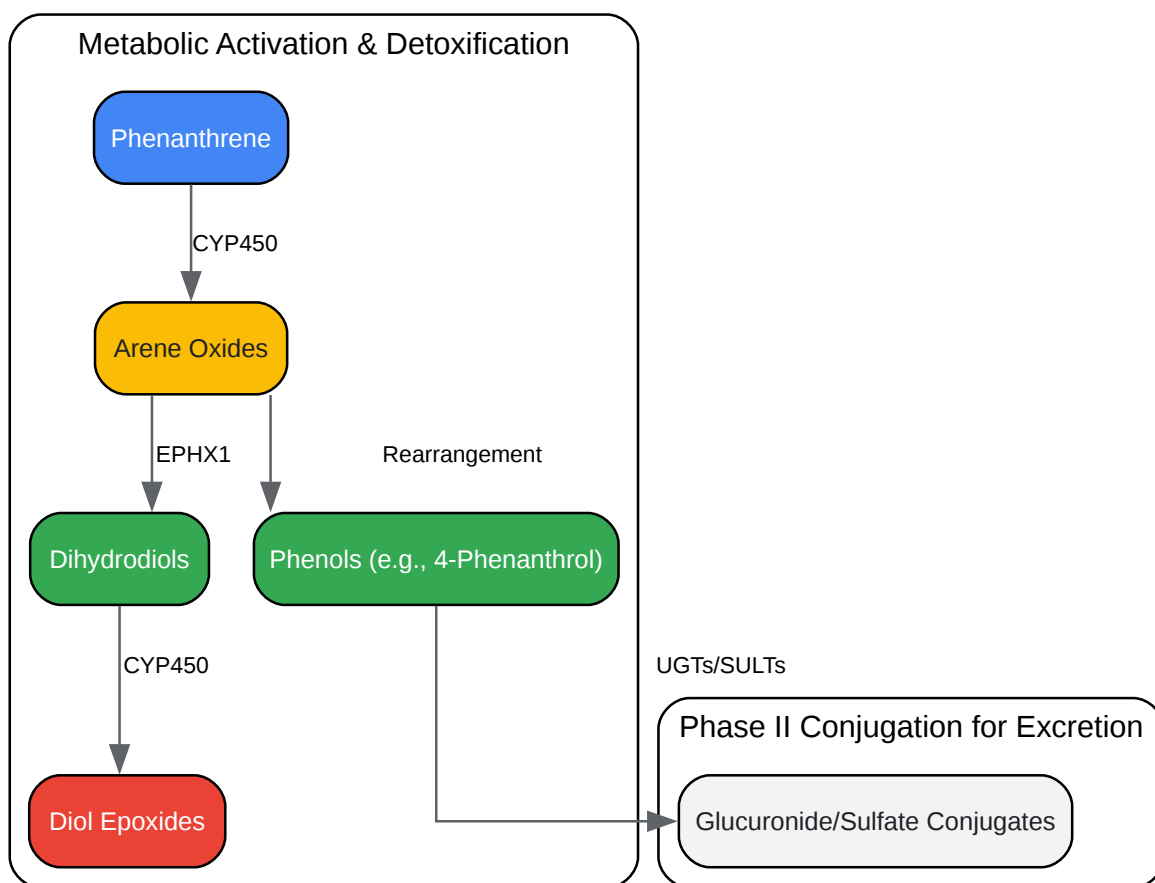
Physicochemical Properties

The fundamental properties of **4-Phenanthrol-d9** and its corresponding non-labeled analog, 4-Phenanthrol, are summarized below for direct comparison.

| Property | 4-Phenanthrol-d9 | 4-Phenanthrol (4-Hydroxyphenanthrene) |
|---------------------|--|---|
| CAS Number | 922510-21-2 | 7651-86-7 |
| Molecular Formula | C ₁₄ HD ₉ O | C ₁₄ H ₁₀ O |
| Molecular Weight | 203.28 g/mol | 194.23 g/mol |
| Synonyms | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol, 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 | 4-Phenanthrenol, 4-Hydroxyphenanthrene |
| Primary Application | Internal standard for mass spectrometry-based quantification of PAH metabolites[1]. | Metabolite of phenanthrene used as a biomarker for PAH exposure[2]. |

Metabolic Pathway of Phenanthrene

4-Phenanthrol is a product of the metabolic detoxification of phenanthrene. This biotransformation is a critical area of study in toxicology and pharmacology, as the metabolism of PAHs can lead to the formation of reactive intermediates implicated in carcinogenesis. The metabolic pathway is initiated by cytochrome P450 (CYP) enzymes, which introduce oxygen to form arene oxides. These intermediates can then be converted to phenols, such as 4-phenanthrol, or hydrated by epoxide hydrolase (EPHX1) to form dihydrodiols.



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Metabolic pathway of phenanthrene leading to the formation of 4-phenanthrol.

Experimental Protocols: Quantification of Urinary Phenanthrols

4-Phenanthrol-d9 is instrumental in the accurate quantification of phenanthrols in biological matrices, most commonly urine, to assess human exposure to PAHs. The following is a representative protocol for the analysis of urinary phenanthrols using gas chromatography-mass spectrometry (GC-MS), a common application for this internal standard.

Sample Preparation

- **Enzymatic Hydrolysis:** To measure total phenanthrol concentration (both free and conjugated), urine samples (typically 1-5 mL) are first treated with β -glucuronidase and

arylsulfatase to deconjugate the phase II metabolites. This is often performed overnight in an acetate buffer at approximately 37°C[3].

- **Internal Standard Spiking:** A known amount of **4-Phenanthrol-d9** solution is added to each sample prior to extraction. This accounts for analyte loss during sample preparation and variability in instrument response.
- **Extraction:** The hydrolyzed sample is then subjected to an extraction procedure to isolate the phenanthrols from the complex urine matrix. This can be achieved through liquid-liquid extraction (LLE) with a solvent like hexane or through solid-phase extraction (SPE) using a C18 cartridge[4].
- **Derivatization:** For GC-MS analysis, the hydroxyl group of the phenanthrols is often silylated to increase volatility and improve chromatographic peak shape. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]. The sample is heated to ensure complete derivatization.

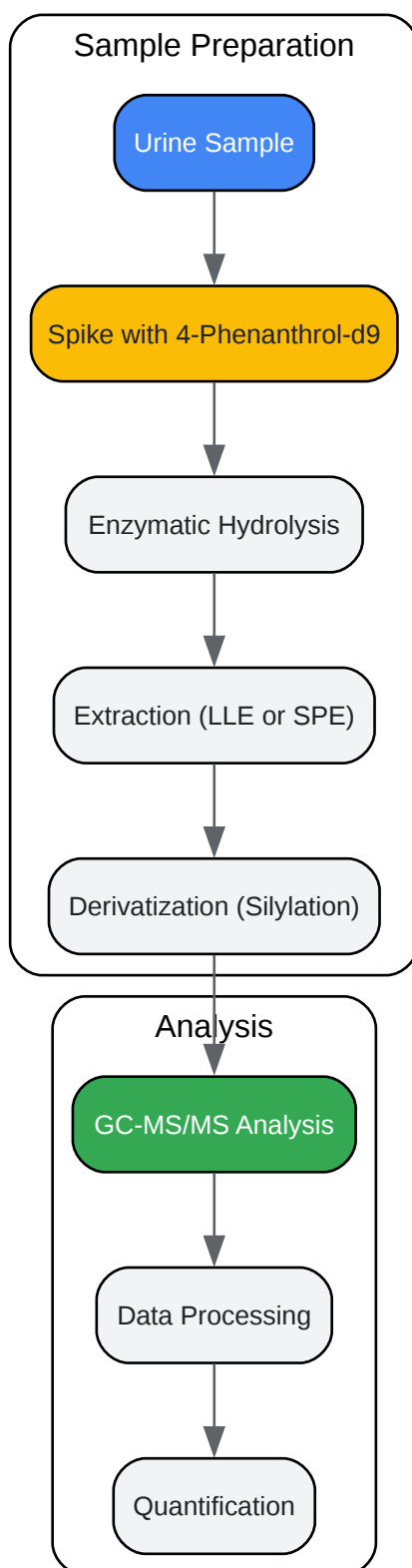
Instrumental Analysis (GC-MS)

The derivatized extract is then analyzed by GC-MS. The instrument parameters are optimized to achieve separation of the different phenanthrol isomers and sensitive detection.

| Parameter | Typical Setting |
|--------------------------|---|
| Gas Chromatograph | Agilent 7890 GC or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 90°C, ramped to 290°C. Specific ramps vary to optimize separation. |
| Carrier Gas | Helium at a constant flow rate |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Agilent 7000 series) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to enhance sensitivity and selectivity. |
| Monitored Ions | Specific m/z values for the derivatized phenanthrols and 4-Phenanthrol-d9 are monitored. |

The concentration of each phenanthrol isomer is calculated by comparing the peak area of the native analyte to the peak area of the **4-Phenanthrol-d9** internal standard and referencing a calibration curve.

Analytical Workflow Diagram



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Typical analytical workflow for the quantification of urinary phenanthrols.

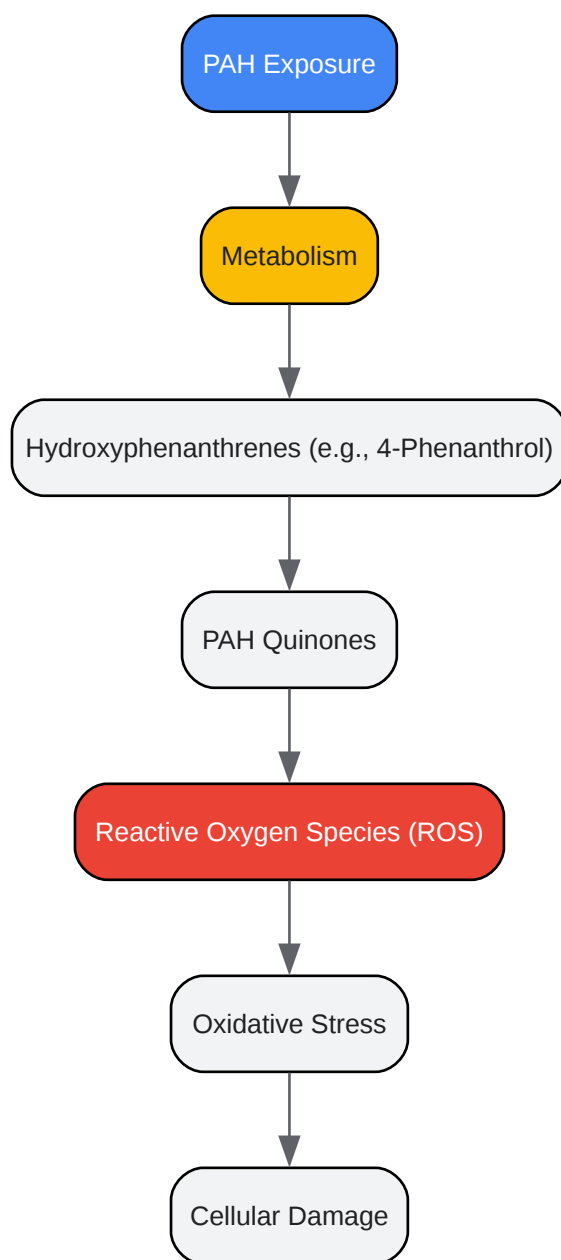
Biological Activity and Significance

While **4-Phenanthrol-d9** is biologically inert and used for analytical purposes, its non-deuterated counterpart, 4-phenanthrol, is a biologically relevant molecule. As a metabolite of phenanthrene, its presence and concentration in biological fluids are direct indicators of exposure to PAHs from sources such as tobacco smoke, vehicle exhaust, and grilled foods.

The metabolism of PAHs is a double-edged sword. While hydroxylation is generally a detoxification step that prepares the compound for excretion, the metabolic process can also lead to the formation of highly reactive diol epoxides, which are known to be mutagenic and carcinogenic. Therefore, studying the profile of various phenanthrene metabolites, including 4-phenanthrol, can provide insights into an individual's metabolic phenotype and potential susceptibility to the adverse health effects of PAH exposure.

Furthermore, some studies have investigated the broader biological activities of phenanthrenes, which include cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects. For instance, 9-phenanthrol, an isomer of 4-phenanthrol, has been identified as an inhibitor of the TRPM4 channel, a calcium-activated non-selective cation channel, suggesting that phenanthrene derivatives can have specific molecular targets. However, the specific signaling pathways modulated by 4-phenanthrol are less well-characterized. The formation of phenanthrene quinones from hydroxyphenanthrenes has been linked to the generation of reactive oxygen species (ROS), suggesting a role in oxidative stress-related cellular damage.

Conceptual Pathway: PAH Metabolites and Oxidative Stress



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Role of PAH metabolites in inducing oxidative stress.

Conclusion

4-Phenanthrol-d9 serves as an indispensable tool for researchers in toxicology, environmental health, and pharmacology. Its use as an internal standard enables the reliable quantification of 4-phenanthrol and other PAH metabolites, providing valuable data for assessing human exposure to these environmental contaminants and for studying their metabolic pathways.

Understanding the role and analysis of these metabolites is crucial for advancing our knowledge of PAH-related health risks and for the development of potential preventative and therapeutic strategies.

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